molecular formula C13H14O2 B12895984 5-Ethoxy-2-methyl-3-phenylfuran CAS No. 58753-43-8

5-Ethoxy-2-methyl-3-phenylfuran

Cat. No.: B12895984
CAS No.: 58753-43-8
M. Wt: 202.25 g/mol
InChI Key: ZROYDGGGTHCSRW-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyl-3-phenylfuran is a furan-based organic compound with the molecular formula C13H14O2 . It belongs to the class of 3-phenylfuran derivatives, which are of significant interest in chemical research and development. Studies on structurally related 3-phenylfuran compounds highlight their potential in various fields, including serving as key intermediates in organic synthesis and being investigated for specialized applications, such as the development of novel antibacterial agents . Furan chemistry is complex; for instance, under acidic conditions, the furan ring can undergo protonation, leading to ring opening and the formation of 1,4-dicarbonyl compounds, which are valuable synthetic intermediates . The molecular structure of analogous compounds, such as 2-acetyl-5-methyl-3-phenylfuran, often shows a transoid conformation and a dihedral angle between the furan and phenyl rings, indicating a non-planar structure . Researchers value this compound and its derivatives for exploring new chemical spaces and developing innovative materials. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any consumer-related applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58753-43-8

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

5-ethoxy-2-methyl-3-phenylfuran

InChI

InChI=1S/C13H14O2/c1-3-14-13-9-12(10(2)15-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

ZROYDGGGTHCSRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(O1)C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 5 Ethoxy 2 Methyl 3 Phenylfuran and Analogous Furan Systems

De Novo Annulation and Cyclization Approaches to the Furan (B31954) Core

The construction of the furan ring from acyclic precursors, known as de novo synthesis, offers a powerful and flexible approach to highly substituted furans. These methods involve the strategic assembly of the furan core through various cyclization and annulation strategies.

Transition-Metal Catalyzed Routes for Furan Synthesis (e.g., Palladium, Gold, Copper)

Transition metals have emerged as indispensable tools in modern organic synthesis, and their application in furan synthesis is well-documented. Catalysts based on palladium, gold, and copper are particularly effective in promoting the formation of the furan ring from a variety of starting materials.

Palladium Catalysis: Palladium catalysts are highly effective in synthesizing 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org Another palladium-catalyzed approach involves the annulation of alkyl 3-oxo-6-heptynoates with aryl halides to yield 2,5-disubstituted furans. acs.org This reaction proceeds through a σ-arylpalladium complex and involves the nucleophilic attack of a ketonic oxygen onto a palladium-coordinated alkyne. acs.org Furthermore, palladium-catalyzed C-H functionalization has been utilized for the direct alkylation of the furan ring. rsc.org

Gold Catalysis: Gold catalysts, particularly gold(I) species, are adept at catalyzing the cycloisomerization of various precursors into furans. chim.it For instance, gold nanoparticles supported on titanium dioxide can catalyze the cycloisomerization of conjugated allenones into furans under mild conditions. organic-chemistry.org Gold(I) catalysts have also been employed in the domino-cyclization alkynylation of allene (B1206475) ketones to produce trisubstituted furans. epfl.ch A combination of triazole-gold and copper catalysts enables a one-pot, three-step cascade reaction to synthesize di-, tri-, and tetrasubstituted furans. organic-chemistry.org

Copper Catalysis: Copper catalysts are frequently used in furan synthesis. A copper-mediated [3 + 2] oxidative cyclization of N-tosylhydrazones and β-ketoesters provides a route to 2,3,5-trisubstituted furans. acs.org This method is notable for its use of an inexpensive metal catalyst and readily available starting materials. organic-chemistry.orgacs.org Copper(I) has also been shown to catalyze the coupling of conjugated ene-yne-ketones with terminal alkynes to synthesize furan-substituted allenes. acs.org Additionally, a copper(II)-catalyzed cyclization of silyl (B83357) enol ethers with α-diazo-β-ketoesters or α-diazoketones serves as a route to 2,3,5-trisubstituted furans. organic-chemistry.org

Table 1: Overview of Transition-Metal Catalyzed Furan Syntheses
CatalystStarting MaterialsProductKey Features
PalladiumEnyne acetates, Alkyl 3-oxo-6-heptynoates, Aryl halides2,5-Disubstituted furansHigh efficiency, Use of Lewis acid co-catalyst. organic-chemistry.orgacs.org
GoldConjugated allenones, Allene ketones, 1,3-DiynesSubstituted furansMild reaction conditions, High atom economy. organic-chemistry.orgepfl.ch
CopperN-Tosylhydrazones, β-Ketoesters, Silyl enol ethers, α-Diazo compounds2,3,5-Trisubstituted furansInexpensive catalyst, Readily available substrates. organic-chemistry.orgacs.org

Condensation and Ring-Closure Reactions in the Formation of Substituted Furans

Classic condensation reactions remain a cornerstone of furan synthesis, providing reliable routes to a wide range of substituted derivatives.

Paal-Knorr Synthesis: This is one of the most fundamental and widely used methods for synthesizing furans. wikipedia.orgalfa-chemistry.com It involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. wikipedia.orgpharmaguideline.com The reaction can be carried out under aqueous acidic conditions using protic acids like sulfuric or hydrochloric acid, or under anhydrous conditions with a Lewis acid or a dehydrating agent such as phosphorus pentoxide. wikipedia.orgalfa-chemistry.com While historically significant, the Paal-Knorr synthesis can be limited by the availability of the 1,4-dicarbonyl starting materials and the often harsh reaction conditions required. alfa-chemistry.com

Feist-Benary Synthesis: This reaction provides a route to substituted furans through the condensation of α-halo ketones with β-dicarbonyl compounds. wikipedia.orgchemeurope.comambeed.com The reaction is typically catalyzed by a base, such as ammonia (B1221849) or pyridine (B92270). wikipedia.orgchemeurope.com The mechanism involves an initial Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution. wikipedia.org It has been noted that under certain conditions, the intermediate tricarbonyl species can rearrange to different furan isomers via a Paal-Knorr type synthesis. deepdyve.com

Other Condensation Methods: A variety of other condensation strategies exist. For instance, a base-promoted domino reaction of β-keto compounds with vinyl dichlorides offers a straightforward synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans. organic-chemistry.org Additionally, the condensation of aldehydes with hippuric acid, known as the Erlenmeyer-Plöchl reaction, can lead to the formation of oxazolones which are precursors to furan derivatives. mdpi.com

Cycloaddition Strategies for Furan Ring Construction

Cycloaddition reactions offer an elegant and often stereocontrolled pathway to the furan nucleus.

Diels-Alder Reactions: The furan ring can act as a diene in [4+2] cycloaddition reactions with various dienophiles. numberanalytics.com This approach is particularly useful for constructing complex, fused-ring systems. nih.gov The reaction of furan with dienophiles like maleimide (B117702) can lead to oxanorbornane adducts. nih.gov The stereochemical outcome of these reactions can often be controlled by temperature, with the endo isomer being kinetically favored and the exo isomer being thermodynamically favored. nih.gov

[3+2] Cycloadditions: This strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered furan ring. A notable example is the phosphine-catalyzed [3+2] cycloaddition of an α-oxygenated propargyl anion with an aldehyde, followed by intramolecular cyclization. organic-chemistry.org Another approach involves the copper-mediated [3+2] oxidative cyclization of N-tosylhydrazones with β-ketoesters. acs.org Furthermore, a tandem 1,2-acyloxy migration/[3+2] cycloaddition/aromatization of enol ether-tethered propargylic esters has been developed for furan synthesis. acs.org

Strategies Involving Alkyne and Carbonyl Precursors

The reaction of alkynes with carbonyl-containing compounds provides a versatile entry into substituted furans. A conceptually new approach involves the visible-light-promoted photoredox coupling of alkynes with 2-bromo-1,3-dicarbonyl compounds, offering a mild and environmentally friendly route to polysubstituted furans. acs.orgnih.gov Another strategy is the indium-catalyzed rearrangement of acetylenic epoxides, which are prepared from the addition of lithium acetylides to α-haloketones, to yield 2,3,5-trisubstituted furans. organic-chemistry.orgorganic-chemistry.org Cobalt-based metalloradical catalysis enables the cyclization of alkynes with α-diazocarbonyls to produce polyfunctionalized furans with high regioselectivity. nih.govscispace.com

Functionalization and Derivatization of Pre-existing Furan Scaffolds to Yield 5-Ethoxy-2-methyl-3-phenylfuran and Related Compounds

An alternative to de novo synthesis is the modification of a pre-existing furan ring. This approach is particularly useful when a suitably substituted furan starting material is readily available.

Regioselective Substitution Reactions on the Furan Ring

Achieving the desired substitution pattern on a furan ring requires careful control of regioselectivity, as the reactivity of the different positions on the ring can vary significantly.

Cross-Coupling Reactions for Incorporating Phenyl and Ethoxy Moieties

The synthesis of polysubstituted furans such as this compound often relies on the strategic introduction of substituents onto a pre-existing furan ring or the construction of the ring from appropriately substituted precursors. Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming the carbon-carbon bond between the furan core and the phenyl group, and for introducing the ethoxy moiety.

Palladium-catalyzed cross-coupling reactions are an efficient methodology for creating highly substituted furan derivatives. nih.gov For the introduction of the phenyl group at the 3-position of the furan ring, a common strategy involves the coupling of a 3-halofuran derivative with a phenyl-containing organometallic reagent. The Suzuki coupling, which utilizes a phenylboronic acid, is a widely employed method due to its mild reaction conditions and tolerance of various functional groups. nih.govnih.gov Alternatively, Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) can also be effective. For instance, a modular approach has been developed where a 3-borylated-2,4,5-triarylated furan, formed through a cascade reaction, undergoes a subsequent Suzuki coupling to introduce a fourth substituent. nih.gov This highlights the versatility of boronic acid esters as intermediates for late-stage functionalization.

Another approach involves the coupling of allenyl ketones with organoboronic acids, which provides an expeditious route to highly substituted furans through a proposed palladium-carbene migratory insertion mechanism. nih.gov Similarly, N-heterocyclic carbene (NHC) catalysis can facilitate the cross-coupling and cyclization of ynenones with aldehydes under metal-free conditions to produce multifunctionalized furans. organic-chemistry.org

The introduction of the ethoxy group at the 5-position can be more complex. While direct C-O cross-coupling reactions are known, a more common route involves the use of a starting material that already contains the ethoxy group or a precursor that can be easily converted to it. For example, a 5-ethoxy-substituted precursor could be carried through a synthetic sequence. A gold-catalyzed reaction of propargylic alcohols in the presence of ethanol (B145695) has been shown to produce 3-alkoxy furans at room temperature, suggesting a potential pathway for incorporating the ethoxy group during the ring-formation step. rsc.org Another method involves the reaction of 4-silylated oxazoles with alkynes, which, after a Diels-Alder/retro-Diels-Alder sequence, can yield polysubstituted furans. The synthesis of 2-ethoxy-3-methoxycarbonyl-5-phenylfuran has been demonstrated using this methodology, indicating a viable route for obtaining the 5-ethoxy-phenylfuran scaffold.

Stereoselective Synthesis of Chiral Furan Analogues Relevant to this compound

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial for creating chiral analogues, which are of significant interest in medicinal chemistry and materials science. The development of methods for the asymmetric synthesis of optically active furan derivatives is an active area of research.

One prominent strategy for accessing chiral furans involves using chiral building blocks derived from natural sources. For example, sugars have been used as starting materials for the stereoselective synthesis of chiral furan amino acid analogues of D- and L-serine. researchgate.netthieme-connect.com In this approach, D-xylose can be converted into an enantiomerically pure amino acid derivative analogous to D-serine, while D-arabinose yields the corresponding analogue of L-serine. researchgate.netthieme-connect.com These methods demonstrate how the inherent chirality of biomass-derived precursors can be transferred to the final furan product.

Another key strategy is the central-to-axial chirality interconversion. anr.fr This innovative approach involves an initial enantioselective catalytic reaction to establish a chiral center, followed by an oxidative aromatization step that converts the central chirality into axial chirality in the resulting heterobiaryl system. anr.fr This method has been applied to the atroposelective construction of optically active 4-aryl-furans and -pyridines, which are challenging targets due to their relatively low rotational barriers. anr.fr

Organocatalysis also presents a powerful tool for the enantioselective synthesis of furan derivatives. For instance, a one-pot process involving an organocatalytic condensation followed by an enzymatic optical resolution has been developed for the synthesis of enantiopure hexahydrofuro[2,3-b]furan-3-ol, a key component of certain HIV-1 protease inhibitors. researchgate.net This highlights the synergy between different catalytic methods to achieve high stereoselectivity.

The stereoselective synthesis of furanosesquiterpenes, a class of natural products, further illustrates the advanced strategies employed. mdpi.com Key steps in these syntheses include lipase-mediated resolution procedures to obtain enantiomerically pure intermediates and subsequent stereoselective transformations to build the final complex molecular architecture. mdpi.com Although not directly applied to this compound, these methodologies provide a foundational framework for the potential design and synthesis of its chiral derivatives, should they be required for specific applications.

Sustainable and Green Chemistry Approaches in Furan Synthesis

The principles of green and sustainable chemistry are increasingly influencing the synthesis of furan-based compounds. catalysis-summit.com These principles aim to reduce waste, use renewable resources, and design energy-efficient processes with fewer toxic by-products. catalysis-summit.comacs.org Furan chemistry is at the forefront of this movement, as furans can be derived from abundant and renewable biomass, offering a sustainable alternative to petroleum-based feedstocks. catalysis-summit.comfrontiersin.org

Biomass-Derived Precursors for Furan Synthesis

Biomass, particularly lignocellulosic material, is a rich source of carbohydrates that can be converted into valuable platform molecules, including furans. frontiersin.orgrsc.org This provides a renewable and carbon-neutral starting point for the chemical industry. frontiersin.orgfrontiersin.org

The dehydration of C5 sugars (pentoses), such as xylose derived from hemicellulose, yields furfural (B47365). mdpi.comgoogle.com Furfural is a versatile intermediate that can be transformed into a wide array of other furan derivatives. catalysis-summit.com For example, selective hydrogenation of furfural can produce 2-methylfuran (B129897). acs.org

Similarly, the dehydration of C6 sugars (hexoses) like fructose (B13574) leads to the formation of 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgmdpi.com HMF is another crucial platform molecule, recognized for its potential in the production of biofuels, polymers, and fine chemicals. mdpi.combohrium.com HMF can be further converted into compounds like 2,5-dimethylfuran (B142691) (DMF) through selective reduction. rsc.org

These biomass-derived furans serve as fundamental building blocks. For a molecule like this compound, a synthetic strategy could envision starting from 2-methylfuran (from furfural) or a derivative of HMF, followed by reactions to introduce the phenyl and ethoxy groups. The use of these renewable precursors aligns with the goals of green chemistry by reducing reliance on fossil fuels. catalysis-summit.comrsc.org For instance, a sustainable catalytic method was developed for producing C-15 diesel fuel precursors through the C-C condensation of biomass-derived furfural and 2-methylfuran. acs.org

The table below summarizes key biomass-derived furan precursors.

PrecursorBiomass Source (Sugar)Key Conversion Process
Furfural (FAL) Hemicellulose (Xylose)Acid-catalyzed dehydration mdpi.com
5-Hydroxymethylfurfural (HMF) Cellulose (Glucose -> Fructose)Acid-catalyzed dehydration rsc.org
2-Methylfuran (MF) FurfuralSelective hydrogenation acs.org
2,5-Dimethylfuran (DMF) 5-HydroxymethylfurfuralSelective reduction rsc.org
2,5-Furandicarboxylic acid (FDCA) 5-HydroxymethylfurfuralOxidation acs.orgbohrium.com

Catalyst Design for Environmentally Benign Furan Production

Catalysis is a cornerstone of green chemistry, enabling efficient and selective transformations under milder conditions. catalysis-summit.com The design of sustainable catalysts for furan synthesis is focused on improving efficiency, enhancing stability, and replacing hazardous or expensive materials.

Heterogeneous Catalysts: Heterogeneous catalysts are preferred in green processes due to their ease of separation from the reaction mixture and potential for recyclability.

Zeolites: These crystalline aluminosilicates possess well-defined pore structures and tunable acidity (both Brønsted and Lewis sites), making them effective for biomass conversion. nih.gov They have been used for the dehydration of sugars to HMF, although hydrothermal stability can be a challenge. nih.gov

Mesoporous Silicas: Materials like SBA-15, modified with metals such as aluminum or niobium, offer high surface areas and large pores, which can overcome the diffusion limitations seen in microporous zeolites. rsc.org Al–Nb-SBA-15 has shown good performance in the aromatization of biomass-derived furans. rsc.org

Niobium Oxide: Nanostructured niobium oxide (Nb₂O₅) has been developed as a recyclable heterogeneous catalyst for the C-C condensation of furfural and 2-methylfuran, demonstrating high selectivity for diesel precursors under mild, solvent-free conditions. acs.org

Metal-Organic Frameworks (MOFs): MOFs like MIL-100(Fe) are emerging as promising catalysts for the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) in water. bohrium.com They offer the advantages of high surface area, tunable structure, and recyclability. bohrium.com

Alternative Catalytic Systems:

Non-Noble Metal Catalysts: To reduce costs and reliance on precious metals like palladium and platinum, research has focused on catalysts based on more abundant metals such as iron, cobalt, nickel, and copper. frontiersin.org These have shown activity in hydrogenation and other upgrading reactions of furan derivatives. frontiersin.org

Ionic Liquids (ILs): ILs can act as both solvents and catalysts in biomass processing. nih.gov Acidic functionalized ionic liquids are particularly effective for the dehydration of carbohydrates to furfural and HMF. nih.gov

Enzymatic Catalysis: Biocatalysis offers exceptional selectivity under mild conditions, using environmentally benign catalysts. frontiersin.org Enzymes are being explored for the synthesis of furan-based polyesters and polyamides, representing a clean and energy-efficient alternative to traditional chemical polymerization. acs.org

The following table provides examples of catalyst systems used in sustainable furan derivative synthesis.

Catalyst SystemReaction TypeSubstrateProductKey Advantages
H-ZSM-5 Zeolite DehydrationGlucose5-HydroxymethylfurfuralShape selectivity, strong acidity nih.gov
Nb₂O₅ Nanorods C-C CondensationFurfural + 2-MethylfuranC-15 Diesel PrecursorRecyclable, high selectivity, solvent-free acs.org
Al–Nb-SBA-15 Aromatization2,5-Dimethylfuranp-XyleneHigh surface area, hydrothermal stability rsc.org
MIL-100(Fe) MOF Oxidation5-Hydroxymethylfurfural2,5-Furandicarboxylic acidRecyclable, stable, works in water bohrium.com
Non-noble metals (e.g., Co₂P) HydrogenationLevulinic Acidγ-ValerolactoneCost-effective alternative to noble metals frontiersin.org

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Ethoxy 2 Methyl 3 Phenylfuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Ethoxy-2-methyl-3-phenylfuran. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the carbon skeleton and the placement of substituents.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected chemical shifts are influenced by the electronic effects of the furan (B31954) ring, the phenyl group, and the ethoxy substituent.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the carbon signals of the methyl and ethoxy groups, as well as the carbons of the phenyl and furan rings.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity between adjacent protons, such as those within the ethoxy group and any potential couplings involving the furan ring proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). This is instrumental in assigning the specific carbon signal to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J and ³J). This technique is critical for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds away. For instance, it can show the correlation between the methyl protons and the C-2 of the furan ring, and the protons of the ethoxy group with C-5 of the furan ring.

Expected NMR Data for this compound:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Furan-H4~6.0-6.5~110-120
Phenyl-H (ortho, meta, para)~7.2-7.6~125-135
Ethoxy-CH₂~3.9-4.2 (quartet)~65-70
Ethoxy-CH₃~1.3-1.5 (triplet)~14-16
Methyl-CH₃~2.1-2.4~12-15
Furan-C2-~150-160
Furan-C3-~120-130
Furan-C5-~155-165
Furan-C4-~105-115
Phenyl-C (ipso)-~130-140

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns upon ionization. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its chemical formula (C₁₃H₁₄O₂).

Fragmentation Pathway Analysis: Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion and its fragments. The fragmentation pattern provides valuable structural information. For furan derivatives, common fragmentation pathways involve cleavage of substituents from the furan ring and rearrangements of the ring itself.

Expected Fragmentation Pattern:

Loss of the ethoxy group: A significant fragment would likely correspond to the loss of the ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement.

Loss of the methyl group: Cleavage of the methyl radical (•CH₃) from the C-2 position is another expected fragmentation.

Cleavage of the phenyl group: The phenyl group could also be lost as a radical (•C₆H₅).

Furan ring fragmentation: The furan ring itself can undergo characteristic cleavages, leading to smaller charged fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis and Molecular Structure

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

C-H stretching: Aromatic C-H stretches from the phenyl ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethoxy groups would be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations from the phenyl and furan rings would be found in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O stretching vibrations of the ethoxy group and the furan ring ether linkage would result in strong absorptions in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C bonds of the aromatic rings and the furan ring are expected to show strong Raman signals.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
Aromatic C=C stretch1450 - 1600
Furan ring C=C stretch~1500 - 1600
C-O-C stretch (ether)1000 - 1300

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis of this compound

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and chromophores within a molecule. The extended conjugation involving the phenyl ring and the furan ring in this compound makes it a suitable candidate for analysis by these techniques.

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the conjugated system. The presence of the phenyl and furan rings, along with the ethoxy and methyl substituents, will influence the position and intensity of these absorption maxima (λmax). The substitution pattern on the furan ring can cause shifts in the absorption bands compared to unsubstituted furan.

Fluorescence Spectroscopy: If the molecule exhibits fluorescence upon excitation, its emission spectrum can provide further information about its electronic properties and excited states. The fluorescence quantum yield and lifetime would be valuable parameters to characterize.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. For this compound, a crystal structure would provide precise bond lengths, bond angles, and torsional angles. This information would confirm the planarity of the furan ring and the relative orientation of the phenyl and ethoxy substituents. While no specific crystal structure for this compound is found in the provided search results, analysis of related furan derivatives shows that this technique is highly applicable for confirming molecular geometry.

Advanced Chromatographic Separations Coupled with Spectroscopic Detection (e.g., GC-MS, HPLC-MS)

Advanced chromatographic techniques are essential for the separation and identification of this compound from complex mixtures, such as reaction products or environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound can be effectively analyzed by GC-MS. The gas chromatograph separates the compound from other components based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then provides a mass spectrum of the eluted compound, allowing for its identification by comparing the spectrum to a library or by analyzing its fragmentation pattern.

Computational and Theoretical Investigations of 5 Ethoxy 2 Methyl 3 Phenylfuran

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry of 5-Ethoxy-2-methyl-3-phenylfuran

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations would begin with geometry optimization to find the lowest energy arrangement of its atoms. Methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G(d,p) or larger) would be employed to determine key structural parameters.

These calculations yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. The optimized geometry is the foundation for all subsequent computational analyses.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and not from actual published calculations on this specific molecule.)

ParameterAtom(s) InvolvedCalculated Value
Bond LengthO1-C2 (furan ring)~1.37 Å
Bond LengthC3-C4 (furan ring)~1.35 Å
Bond LengthC3-C(phenyl)~1.48 Å
Bond AngleC2-O1-C5~106°
Dihedral AngleC2-C3-C(phenyl)-C(phenyl)~35-45°

Density Functional Theory (DFT) Studies on Reactivity, Regioselectivity, and Mechanistic Pathways

Density Functional Theory (DFT) is a powerful tool for investigating the reactivity of molecules. By analyzing the electron density, DFT can predict where a molecule is most likely to react. For this compound, DFT calculations could map out the electrostatic potential surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

These studies are crucial for predicting how the furan (B31954) will behave in chemical reactions, such as electrophilic substitution or cycloadditions. For instance, DFT can be used to model the transition states of potential reaction pathways, allowing chemists to understand why a particular regioisomer is formed over another. In studies of similar alkoxyfurans, DFT has been used to explain the endo-selectivity observed in Diels-Alder reactions. nih.govucl.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on a single, static molecule, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. For this compound, an MD simulation would reveal the flexibility of the ethoxy and phenyl groups. The phenyl group can rotate relative to the furan ring, and the ethoxy group has several rotatable bonds, leading to multiple possible conformations.

MD simulations, often using force fields like AMBER or CHARMM, can explore the conformational landscape and identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site, where shape and flexibility are critical. nih.gov

Frontier Molecular Orbital (FMO) Theory in Understanding Reaction Mechanisms and Selectivity

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are key to understanding reaction mechanisms.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their shapes.

HOMO: Represents the site of nucleophilicity, indicating where the molecule is most likely to donate electrons.

LUMO: Represents the site of electrophilicity, indicating where the molecule is most likely to accept electrons.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. This theory is particularly effective in explaining the outcomes of pericyclic reactions, such as the Diels-Alder reactions common for furans. nih.gov

Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: The following data is illustrative and not from actual published calculations on this specific molecule.)

OrbitalEnergy (eV)Implication
HOMO-5.8 eVIndicates electron-donating ability, likely localized on the furan ring.
LUMO-0.9 eVIndicates electron-accepting ability, potentially with contributions from the phenyl group.
HOMO-LUMO Gap4.9 eVSuggests moderate chemical reactivity and stability.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. By calculating the magnetic shielding around each nucleus in the optimized geometry, one can predict the ¹H and ¹³C NMR chemical shifts. conicet.gov.ar These theoretical shifts can then be compared with experimental spectra to verify the molecular structure.

Analysis of Aromaticity and Electronic Delocalization within the Furan Ring of this compound

Aromaticity is a key concept in chemistry, conferring stability and specific reactivity. While furan is considered an aromatic heterocycle, its aromaticity is less pronounced than that of benzene (B151609). Computational methods can quantify the degree of aromaticity and electron delocalization.

Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations are used to probe the magnetic properties at the center of the furan ring. A negative NICS value is a hallmark of aromatic character. Other methods analyze the electron density distribution, such as the aromaticity index (HOMA) or delocalization indices, to provide a quantitative measure of how effectively the π-electrons are shared across the ring system. These analyses would reveal how the ethoxy, methyl, and phenyl substituents modulate the aromatic character of the furan core in this compound.

Reactivity and Reaction Mechanisms of 5 Ethoxy 2 Methyl 3 Phenylfuran

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The rate and regioselectivity of this reaction are significantly influenced by the substituents present on the ring. In 5-Ethoxy-2-methyl-3-phenylfuran, the ethoxy and methyl groups are strong activating groups due to their electron-donating nature, increasing the nucleophilicity of the furan ring. Conversely, the phenyl group at the 3-position can act as either an activating or deactivating group depending on the reaction conditions, but it will influence the steric accessibility of the adjacent positions.

The general mechanism for electrophilic aromatic substitution involves the attack of the furan's pi-electron system on an electrophile (E+), forming a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. rsc.org This is typically the rate-determining step. A subsequent deprotonation step restores the aromaticity of the furan ring. rsc.org

Common electrophilic substitution reactions for furans include:

Nitration: Typically carried out with mild nitrating agents like acetyl nitrate (B79036) at low temperatures to prevent ring degradation. pharmaguideline.com

Halogenation: Furans react vigorously with chlorine and bromine. Milder conditions, such as using dioxane-bromine at low temperatures, are necessary to achieve mono-halogenation. pharmaguideline.com

Sulfonation: Can be achieved using sulfur trioxide in pyridine (B92270) or dioxane at room temperature. pharmaguideline.com

Acylation: Friedel-Crafts acylation can be performed using acid anhydrides or acyl halides with a mild catalyst like phosphoric acid or boron trifluoride. pharmaguideline.com

The presence of electron-withdrawing groups on the furan ring generally deactivates it towards electrophilic substitution and can direct incoming electrophiles to specific positions. pharmaguideline.com While the phenyl group can be electron-withdrawing by induction, its resonance effects can be complex.

Nucleophilic Attack and Ring-Opening Pathways of the Furan Core

While less common than electrophilic substitution, furan and its derivatives can undergo nucleophilic attack, often resulting in ring-opening. The aromaticity of the furan ring makes it relatively resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. In the case of this compound, the electron-donating ethoxy and methyl groups would generally disfavor direct nucleophilic aromatic substitution.

However, nucleophilic attack can be a key step in certain reaction sequences, particularly those involving organometallic reagents or leading to ring transformations. For instance, the reaction of lithiated furan derivatives with electrophiles is a common synthetic strategy.

Ring-opening of the furan core can be initiated under various conditions:

Acid-Catalyzed Ring Opening: In the presence of strong acids, protonation of the furan oxygen can lead to the formation of a reactive electrophile that can be attacked by a nucleophile, initiating ring cleavage. Electron-releasing substituents can enhance the basicity of the furan oxygen, potentially facilitating this process, but they also stabilize the ring, leading to a complex interplay of factors. pharmaguideline.com

Oxidative Ring Opening: Oxidation of furans can lead to the formation of endoperoxides which are unstable and can rearrange to form open-chain dicarbonyl compounds. researchgate.net For example, the atmospheric oxidation of furan and its methylated derivatives, initiated by hydroxyl radicals, can lead to ring-opening and the formation of unsaturated 1,4-dicarbonyl compounds. researchgate.netacs.orgnih.gov

Nucleophilic Addition followed by Ring Opening: In some cases, a nucleophile can add to the furan ring, breaking its aromaticity and forming an intermediate that can undergo a subsequent ring-opening reaction. This is often seen in reactions of furans with strong dienophiles in Diels-Alder reactions where the initial adduct can undergo further transformations. A study on the synthesis of polysubstituted furans from sulfur ylides and alkynes involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, and a 4π ring-opening of an intermediate. rsc.orgresearchgate.net

The regioselectivity of nucleophilic attack and the specific pathway of ring-opening are highly dependent on the nature of the substituents, the attacking nucleophile, and the reaction conditions.

Cycloaddition Reactions Involving the Furan Diene Moiety

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan as a diene is influenced by its aromatic character, which must be overcome for the reaction to proceed. The substituents on the furan ring play a crucial role in modulating this reactivity.

In this compound, the electron-donating ethoxy group at C5 and the methyl group at C2 increase the electron density of the furan ring, enhancing its reactivity as a diene towards electron-poor dienophiles. Computational and experimental studies on substituted furans have shown that electron-donating groups, such as methoxy (B1213986) and methyl, lower the transition state energy barrier for cycloaddition. nih.gov

The general mechanism of the Diels-Alder reaction is a concerted pericyclic reaction where the diene and dienophile react in a single step to form a cyclic adduct. The reaction of furans with dienophiles like maleimides can be reversible, and the position of the equilibrium depends on the substituents. nih.gov

Key findings from studies on substituted furans relevant to this compound include:

Substituent Effects: Electron-donating groups on the furan ring generally increase the exergonicity of the Diels-Alder reaction. nih.gov

Regioselectivity: The regiochemistry of the cycloaddition is influenced by both electronic and steric factors. For a furan with substituents at the 2- and 5-positions, the approach of the dienophile can be directed by these groups.

Stereoselectivity: The reaction can proceed via an endo or exo transition state, leading to different stereoisomers. The endo product is often the kinetic product, while the exo product is typically more thermodynamically stable.

A computational study on the reaction of 2-methoxyfuran (B1219529) with ethyl (Z)-3-phenyl-2-nitroprop-2-enoate suggested that the reaction proceeds through zwitterionic intermediates rather than a concerted Diels-Alder cycloaddition. mdpi.comresearchgate.net This highlights that the mechanism can be more complex than a simple pericyclic reaction, depending on the specific reactants.

Reactant SystemKey FindingsReference
Substituted Furans and MaleimidesElectron-donating groups on furan increase reactivity. The reversibility of the reaction is tunable by substituents. nih.gov
2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoateReaction proceeds through zwitterionic intermediates, not a concerted Diels-Alder mechanism. mdpi.comresearchgate.net
2,5-bis(tert-butyldimethylsilyloxy)furans and KeteniminesKetenimines act as highly reactive aza-dienophiles with furans, yielding metastable cycloadducts with high regio- and diastereo-control. rsc.org

Oxidation and Reduction Processes of this compound

Oxidation

The oxidation of furans can lead to a variety of products, depending on the oxidant and reaction conditions. The electron-rich nature of the furan ring makes it susceptible to oxidation. For this compound, the presence of electron-donating substituents further activates the ring towards oxidation.

Potential oxidation pathways include:

Ring Oxidation: Oxidation can lead to the formation of furanones or endoperoxides, which can subsequently rearrange to open-chain products. For instance, the atmospheric oxidation of methyl-substituted furans by OH radicals can yield 5-hydroxy-2-furanone derivatives. researchgate.netnih.gov Vapor-phase catalytic oxidation of furans often yields maleic acid. researchgate.net

Side-Chain Oxidation: While the furan ring is the more reactive site, under certain conditions, the methyl or phenyl groups could be oxidized, although this is less common.

Oxidative Ring Opening: As mentioned previously, strong oxidants can cause cleavage of the furan ring, typically leading to 1,4-dicarbonyl compounds. A method for the synthesis of polysubstituted furans involves the oxidative ring-opening of a furan ring using N-bromosuccinimide (NBS) as an oxidant. researchgate.net

Studies have shown that 2-substituted furans with electron-donating groups exhibit antioxidant properties, quenching free radicals via a hydrogen atom transfer mechanism.

Reduction

The reduction of the furan ring can yield dihydrofurans or tetrahydrofurans. The choice of reducing agent and reaction conditions determines the extent of reduction.

Catalytic Hydrogenation: This method can reduce the furan ring, but it often requires harsh conditions and can lead to ring-opening. pharmaguideline.com

Dissolving Metal Reduction: The Birch reduction of furans can produce 2,5-dihydrofurans. However, this method is often not suitable for simple furans.

Brønsted Acid-Catalyzed Reduction: A recently developed method uses silanes as reducing agents in the presence of a Brønsted acid and hexafluoroisopropanol (HFIP) as the solvent. acs.org This method allows for the controlled reduction of furans to either 2,5-dihydrofurans or tetrahydrofurans. The degree of reduction can be controlled by the strength of the acid. acs.orgnih.gov For 3-aryl substituted furans, this method has been shown to be effective. acs.orgnih.gov

Chemoselective Reduction: For furans bearing other reducible functional groups, chemoselective reduction of one group over the other is a synthetic challenge. For example, the reduction of α,β-unsaturated dinitriles with a substituted furan ring has been achieved with high chemoselectivity using 2-phenylbenzimidazoline. nih.gov

The reduction of substituted 5,6-dihydro-4H-1,2-oxazines has been shown to lead to the formation of furan derivatives, indicating that furans can also be products of reductive transformations of other heterocyclic systems. researchgate.net

Reaction TypeReagents/ConditionsProductsReference
OxidationOH radicals (atmospheric)5-hydroxy-2-furanones, 1,4-dicarbonyls researchgate.netnih.gov
OxidationVapor-phase, V-based catalystMaleic acid researchgate.net
ReductionBrønsted acid, silane, HFIP2,5-Dihydrofurans or Tetrahydrofurans acs.orgnih.gov
Reduction2-PhenylbenzimidazolineSelective reduction of conjugated C=C bonds nih.gov

Photochemical Transformations and Isomerization Reactions of Substituted Furans

Substituted furans can undergo a variety of photochemical reactions upon irradiation with UV light. These transformations can lead to isomers through rearrangements or fragmentation into smaller molecules. The specific outcome is highly dependent on the substitution pattern of the furan ring and the reaction conditions.

The photochemistry of furan itself is complex, with proposed intermediates including Dewar furan (a bicyclic isomer) and cyclopropene (B1174273) derivatives. clockss.org For substituted furans, the substituents can significantly influence the photochemical pathways.

Key photochemical transformations relevant to this compound include:

Photoisomerization: Irradiation of substituted furans can lead to a repositioning of the substituents on the ring. This often proceeds through a Dewar furan intermediate. The direct irradiation of thiophene (B33073) derivatives, which are structurally related to furans, leads to isomeric products. clockss.org

Ring Opening and Rearrangement: Photochemical excitation can lead to the cleavage of the furan ring. For instance, the irradiation of 3,6-diphenylpyridazine (B189494) N-oxide can lead to the formation of 2,5-diphenylfuran (B1207041) through a proposed diazo intermediate and loss of nitrogen. researchgate.netresearchgate.net Similarly, irradiation of 3-phenylpyridazine (B76906) N-oxide yields 2-phenylfuran. researchgate.netresearchgate.net These studies suggest that phenyl-substituted furans can be products of photochemical rearrangements of other heterocycles.

Cycloadditions: Photochemically induced cycloaddition reactions are also possible, such as the Paternò–Büchi reaction between a carbonyl compound and the furan ring to form an oxetane.

Computational studies have been employed to understand the complex potential energy surfaces of the excited states of these molecules and to rationalize the observed product distributions. clockss.org The presence of the phenyl group in this compound is expected to play a significant role in its photochemistry, potentially enabling pathways involving excited states of the phenyl ring or influencing the stability of photochemical intermediates.

Mechanistic Studies of Substituent Effects (Ethoxy, Methyl, Phenyl) on the Reactivity Profile of this compound

The reactivity of this compound is a direct consequence of the electronic and steric effects of its three substituents. Understanding these individual and combined effects is crucial for predicting its chemical behavior.

Ethoxy Group (at C5): The ethoxy group is a strong electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom. It also has a weaker electron-withdrawing inductive effect (-I effect). The resonance effect dominates, making the furan ring more electron-rich and thus more reactive towards electrophiles. It is a powerful activating group and directs incoming electrophiles to the ortho (C4) and para (C2) positions.

Methyl Group (at C2): The methyl group is an electron-donating group through induction (+I effect) and hyperconjugation. It activates the furan ring, though less strongly than the ethoxy group. It also directs electrophilic attack to the ortho (C3) and para (C5) positions.

Phenyl Group (at C3): The phenyl group has a more complex influence. It is electron-withdrawing by induction (-I effect) but can be either electron-donating or electron-withdrawing through resonance (±R effect), depending on the demands of the reaction. Its presence also introduces significant steric bulk around the C3 and C4 positions.

Combined Effects on Reactivity:

Electrophilic Aromatic Substitution: The activating effects of the C5-ethoxy and C2-methyl groups are synergistic, greatly enhancing the nucleophilicity of the furan ring. The primary site of attack is predicted to be C4, which is activated by both the ethoxy and methyl groups and is the only available position.

Cycloaddition Reactions: The electron-donating nature of the ethoxy and methyl groups increases the HOMO (Highest Occupied Molecular Orbital) energy of the furan, making it a more reactive diene in Diels-Alder reactions with electron-poor dienophiles. nih.gov The phenyl group at C3 can influence the facial selectivity of the dienophile's approach due to steric hindrance.

Oxidation and Reduction: The electron-rich nature of the ring due to the ethoxy and methyl groups makes it more prone to oxidation. In reduction reactions, the substituents can influence the regioselectivity of hydride attack or hydrogen addition. For instance, in the Brønsted acid-catalyzed reduction of substituted furans, the electronic nature of the substituents plays a key role in determining whether the reaction stops at the dihydrofuran stage or proceeds to the tetrahydrofuran. acs.orgnih.gov

SubstituentPositionElectronic EffectSteric Effect
EthoxyC5Strong electron-donating (+R > -I)Moderate
MethylC2Electron-donating (+I, hyperconjugation)Small
PhenylC3Electron-withdrawing (-I), variable resonance (±R)Large

Derivatization Strategies and Synthesis of Analogues of 5 Ethoxy 2 Methyl 3 Phenylfuran

Systematic Structural Modifications of the Ethoxy Group

The ethoxy group at the C5 position of the furan (B31954) ring is a prime target for modification to influence the molecule's electronic and steric properties. A common strategy involves the substitution of the ethyl group with other alkyl or functionalized chains.

One established method for varying alkoxy groups on a furan ring involves the regioselective displacement of a leaving group on a precursor. For instance, in related pyridazinone syntheses, the regioselectivity of adding oxygen nucleophiles is condition-dependent. Using sodium ethoxide or methoxide (B1231860) in 1,4-dioxane (B91453) cleanly affords 4-alkoxy products, while other conditions can yield the 5-alkoxy isomers. nih.gov This suggests that a synthetic route to 5-ethoxy-2-methyl-3-phenylfuran could be adapted to introduce a variety of alkoxy groups by selecting the appropriate sodium alkoxide (e.g., sodium methoxide, isopropoxide, or benzyloxide) during the synthesis.

Another approach involves the O-dealkylation of the ethoxy group to yield a furan-5-ol intermediate, which can then be re-alkylated with a variety of alkyl halides or other electrophiles. This two-step process allows for the introduction of a much broader range of substituents.

Table 1: Potential Analogues via Ethoxy Group Modification

R Group (at C5-O)Reagent/MethodResulting Compound Name
MethylSodium methoxide5-Methoxy-2-methyl-3-phenylfuran
IsopropylSodium isopropoxide5-Isopropoxy-2-methyl-3-phenylfuran
BenzylSodium benzoxide5-(Benzyloxy)-2-methyl-3-phenylfuran
2-PhenylaminoethylO-dealkylation followed by alkylation with N-(2-chloroethyl)aniline5-(2-(Phenylamino)ethoxy)-2-methyl-3-phenylfuran

Exploration of Variations at the Methyl Position

The C2-methyl group serves as another key site for structural variation. Synthetic strategies for creating analogues often involve starting from precursors where this position can be readily diversified. Gold-catalyzed cyclization of functionalized propargylic alcohols is a modern approach to synthesizing 2-substituted-3-alkoxyfurans. nih.gov By choosing a propargylic alcohol with a different substituent destined for the C2 position, a wide array of analogues can be generated.

For example, starting with the appropriate terminal alkyne, one could introduce longer alkyl chains, cyclic groups, or aromatic moieties at the C2 position instead of the methyl group. This flexibility is crucial for probing the impact of steric bulk and electronic character at this site.

Table 2: Potential Analogues via Methyl Group Modification

R Group (at C2)Synthetic ApproachResulting Compound Name
EthylGold-catalyzed cyclization of corresponding hex-1-yn-3-ol derivative5-Ethoxy-2-ethyl-3-phenylfuran
IsopropylGold-catalyzed cyclization of corresponding 4-methylpent-1-yn-3-ol derivative5-Ethoxy-2-isopropyl-3-phenylfuran
CyclohexylGold-catalyzed cyclization of corresponding 1-ethynylcyclohexanol derivative2-Cyclohexyl-5-ethoxy-3-phenylfuran
PhenylGold-catalyzed cyclization of corresponding 1,3-diphenylprop-2-yn-1-ol derivative5-Ethoxy-2,3-diphenylfuran

Diversification of the Phenyl Substituent

The phenyl ring at the C3 position offers extensive opportunities for derivatization, allowing for fine-tuning of electronic properties through the introduction of various substituents. Standard aromatic substitution reactions could potentially be employed on the final compound, but a more versatile approach involves using substituted phenyl precursors in the initial synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for this purpose. nih.govmdpi.com The synthesis could start from a 3-bromo-5-ethoxy-2-methylfuran intermediate, which is then coupled with a wide range of substituted phenylboronic acids. This methodology allows for the introduction of electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) on the phenyl ring. Furthermore, heterocyclic arylboronic acids can be used to replace the phenyl ring entirely, leading to a significant diversification of the scaffold. mdpi.com

Table 3: Potential Analogues via Phenyl Substituent Diversification

R Group (at C3)Synthetic MethodResulting Compound Name
4-MethoxyphenylSuzuki coupling with (4-methoxyphenyl)boronic acid5-Ethoxy-2-methyl-3-(4-methoxyphenyl)furan
4-ChlorophenylSuzuki coupling with (4-chlorophenyl)boronic acid3-(4-Chlorophenyl)-5-ethoxy-2-methylfuran
4-CyanophenylSuzuki coupling with (4-cyanophenyl)boronic acid4-(5-Ethoxy-2-methylfuran-3-yl)benzonitrile
Pyridin-3-ylSuzuki coupling with pyridin-3-ylboronic acid3-(5-Ethoxy-2-methylfuran-3-yl)pyridine
Thiophen-2-ylSuzuki coupling with thiophen-2-ylboronic acid5-Ethoxy-2-methyl-3-(thiophen-2-yl)furan

Introduction of Additional Functional Groups onto the Furan Core

The C4 position of the this compound ring is unsubstituted and represents a reactive site for the introduction of new functional groups via electrophilic substitution. The electron-rich nature of the furan ring, enhanced by the C5-ethoxy group, facilitates such reactions.

For example, Vilsmeier-Haack formylation could introduce a formyl group at the C4 position. Nitration or halogenation could similarly functionalize this position, providing handles for further synthetic transformations. An electrochemically-mediated C-H functionalization offers a modern alternative for introducing substituents onto furan rings. rsc.org Another documented method involves the reaction of a furan with an electrophile like N,N-Dimethylmethyleneammonium iodide to introduce a dimethylaminomethyl group at the C5 position of a 3-alkoxyfuran, which suggests the C4 position of the target compound could be similarly functionalized. scispace.com

Table 4: Potential Analogues via Furan Core Functionalization

Functional Group (at C4)Reagent/MethodResulting Compound Name
Formyl (-CHO)Vilsmeier-Haack (POCl₃, DMF)This compound-4-carbaldehyde
Bromo (-Br)N-Bromosuccinimide (NBS)4-Bromo-5-ethoxy-2-methyl-3-phenylfuran
Nitro (-NO₂)Nitrating mixture (HNO₃/H₂SO₄)5-Ethoxy-2-methyl-4-nitro-3-phenylfuran
Ethoxycarbonyl (-COOEt)Reaction with ethyl α-nitrocinnamate derivativesDiethyl 5-methyl-3-phenylfuran-2,4-dicarboxylate (analogue)

Synthesis of Polycyclic Systems Incorporating the this compound Moiety

The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems. The presence of the electron-donating ethoxy group at C5 significantly activates the furan ring for such transformations. nih.gov

The reaction of 3-alkoxyfurans with dienophiles like N-substituted maleimides is a well-established route to forming 7-oxabicyclo[2.2.1]heptane systems, often with high endo-selectivity. nih.govscispace.comucl.ac.uk Applying this strategy to this compound would involve reacting it with dienophiles such as N-methylmaleimide or dimethyl acetylenedicarboxylate (B1228247) (DMAD). These reactions typically proceed under mild conditions and can lead to the rapid construction of complex, three-dimensional scaffolds. nih.govarkat-usa.org The resulting bicyclic products, known as cantharimide analogues in the case of maleimide (B117702) dienophiles, are valuable scaffolds in medicinal chemistry. nih.govucl.ac.uk

Table 5: Potential Polycyclic Systems from Cycloaddition Reactions

DienophileReaction TypeResulting Polycyclic System
N-MethylmaleimideDiels-Alder5-Ethoxy-2,8-dimethyl-6-phenyl-2-aza-8-oxabicyclo[3.2.1]oct-6-ene-3,4-dione (endo-Cantharimide analogue)
Dimethyl acetylenedicarboxylate (DMAD)Diels-AlderDimethyl 1-ethoxy-4-methyl-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Methyl propiolateDiels-AlderMethyl 1-ethoxy-4-methyl-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

Advanced Applications of 5 Ethoxy 2 Methyl 3 Phenylfuran in Materials Science and Catalysis Research

Integration of Furan (B31954) Derivatives into Polymer and Macromolecular Systems

The use of furan-based monomers is a significant and growing area of polymer chemistry, driven by the push for sustainable and bio-based materials. While direct polymerization studies involving 5-Ethoxy-2-methyl-3-phenylfuran are not found, the broader class of furan derivatives is extensively used to create high-performance polymers.

Polyesters, Polyamides, and Polyurethanes derived from Furan Monomers

Furan-based monomers, particularly those derived from renewable resources, are increasingly being used to synthesize polyesters, polyamides, and polyurethanes. researchgate.net The most prominent example is 2,5-furandicarboxylic acid (FDCA), a rigid, bio-based monomer that serves as a sustainable substitute for petroleum-derived terephthalic acid. Current time information in Bangalore, IN.mdpi.com The polymerization of FDCA with diols like ethylene (B1197577) glycol yields poly(ethylene furanoate) (PEF), a polyester (B1180765) with notable thermal stability and barrier properties, positioning it as a green alternative to PET. ncsu.edu

Similarly, FDCA can be polymerized with diamines to create high-performance polyamides with excellent thermal stability and chemical resistance, or with diisocyanates to form bio-based polyurethanes. uniroma1.it The incorporation of the furan ring into the polymer backbone imparts rigidity and can enhance thermal properties. While these examples are based on dicarboxylic acids, a molecule like this compound, if functionalized appropriately (e.g., with hydroxyl or carboxyl groups), could potentially be integrated as a comonomer to modify polymer properties, though such research is not currently published.

Development of Bio-based Polymers Utilizing Furan Scaffolds

The development of bio-based polymers is heavily reliant on platform chemicals derived from biomass, with furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) being two of the most promising starting materials. dyenamo.senih.gov These molecules are converted into a variety of furanic monomers, including the aforementioned FDCA, 2,5-bis(hydroxymethyl)furan (BHFM), and various diamines, which serve as the building blocks for renewable polymers. dyenamo.segoogle.commdpi.com

The primary appeal of these furan scaffolds is their origin in non-food lignocellulosic biomass, offering a path to reduce the polymer industry's dependence on fossil fuels. nih.gov Patents and research describe the synthesis of various furan-containing compounds designed to act as renewable monomers in thermosetting and thermoplastic polymers, often replacing controversial components like bisphenol A (BPA). google.comresearchgate.net These bio-based polymers are being explored for a wide array of applications, from packaging materials to engineering plastics. Current time information in Bangalore, IN.

Role in Organic Electronics and Optoelectronic Devices

The electronic properties of the furan ring make it an attractive component for π-conjugated systems used in organic electronics. google.com Its integration can alter the photophysical and electrochemical characteristics of molecules, making furan derivatives suitable for a range of optoelectronic applications.

Applications in Organic Photovoltaics and Semiconductors

Furan derivatives are emerging as a viable alternative to their more common thiophene (B33073) counterparts in organic semiconductors and photovoltaics. ambeed.comacs.org The advantages of incorporating furan include its potential to enhance backbone planarity, reduce steric hindrance, and tune the electronic energy levels of the material. ambeed.comucl.ac.uk Researchers have designed and synthesized furan-based non-fullerene acceptors and conjugated polymers for use in organic solar cells (OSCs), achieving significant power conversion efficiencies. ucl.ac.ukacs.org

For instance, alternating copolymers containing furan and diketopyrrolopyrrole units have demonstrated broad absorption spectra and favorable HOMO/LUMO energy levels for photovoltaic applications. acs.org While there is no specific data on this compound, the general principles of molecular engineering in this field suggest that its specific substitution pattern (ethoxy, methyl, phenyl) would influence its electronic properties and solid-state packing, key factors for semiconductor performance.

Development of Fluorescent Probes and Dyes

The inherent fluorescence of some furan-containing compounds has led to their development as probes and dyes. acs.org Furan-based fluorescent probes have been synthesized for applications such as the selective imaging of cancer cells and the detection of reactive oxygen species. ncsu.eduwhiterose.ac.ukgoogle.com The design of these probes often involves linking a furan moiety, which can act as a quencher or a reactive trap, to a fluorophore. google.com

In the context of dyes, furan heterocycles have been incorporated into complex molecular structures for use in dye-sensitized solar cells (DSSCs). acs.org These furan-containing dyes can exhibit strong light absorption and efficient electron injection into semiconductor materials like TiO₂. acs.org The photophysical properties, such as absorption and emission wavelengths and quantum yield, are highly dependent on the specific substituents attached to the furan ring. researchgate.net The fluorescent properties of this compound itself have not been characterized in the available literature.

Utilization as Ligands in Organometallic Chemistry and Catalysis

In organometallic chemistry, heterocyclic compounds like furan can serve as ligands that coordinate to a metal center, influencing the catalytic activity and selectivity of the resulting complex.

The use of furan-based ligands is an active area of research. For example, bis(phosphino)metallocene ligands are widely used, and their electronic and steric properties, which are critical for catalysis, can be tuned by the substituents on the phosphorus atoms. parchem.com While this example doesn't directly involve the furan ring as the coordinating atom, other research shows furan derivatives acting as ligands. For instance, furan carbothioamides have been used to create dinuclear palladium complexes that catalyze Heck and Suzuki coupling reactions. dokumen.pub

A study on gold catalysis proposed a tandem reaction that results in the formation of 2-methyl-3-phenylfuran, a compound structurally related to the subject of this article. whiterose.ac.uk However, in this case, the furan is the product, not the ligand. The development of chiral furan-based scaffolds for use as ligands in asymmetric catalysis is also a significant field, highlighting the importance of the furan core in creating tailored catalytic environments. acs.org There are no specific studies reporting the use of this compound as a ligand in organometallic catalysis.

Homogeneous and Heterogeneous Catalysis Mediated by Furan-based Ligands

The utility of furan derivatives as ligands in catalysis is an expanding area of research. The oxygen atom and the π-system of the furan ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complexes. While direct studies on this compound as a ligand are not extensively documented, the behavior of structurally similar furan compounds provides a strong indication of its potential.

Homogeneous Catalysis:

In homogeneous catalysis, furan-containing ligands have been employed in various transition metal-catalyzed reactions. For instance, furan derivatives are utilized in ruthenium-catalyzed C-H diarylation reactions. acs.org The electronic nature of the substituents on the furan ring can tune the electron-donating ability of the ligand, thereby modulating the reactivity of the metal catalyst. The presence of an ethoxy group (an electron-donating group) and a phenyl group (an electron-withdrawing and sterically bulky group) in this compound suggests it could serve as a tunable ligand. The interplay of these electronic and steric factors could be beneficial in controlling the outcomes of cross-coupling reactions. For example, in a continuous flow process for the C3-alkylation of furfural, a homogeneous ruthenium catalyst was employed, highlighting the compatibility of furan rings with such catalytic systems. beilstein-journals.org

Heterogeneous Catalysis:

In the realm of heterogeneous catalysis, furan derivatives are often key platform molecules derived from biomass, which are then catalytically upgraded. nih.govfrontiersin.org Porous materials like zeolites and metal-organic frameworks (MOFs) are frequently used as catalysts for the conversion of furan compounds. frontiersin.org While this compound is not directly derived from common biomass sources like furfural, its furan core suggests it could interact with active sites on heterogeneous catalysts. For example, nano metal oxide frameworks have been developed for the synthesis of furan derivatives from glucose. lidsen.comlidsen.com Furthermore, furan-based compounds can be transformed over heterogeneous catalysts to produce valuable amines. bohrium.com The phenyl and ethoxy substituents on the target molecule could influence its adsorption and reactivity on the catalyst surface, potentially leading to selective transformations.

The table below summarizes the types of catalysis where furan-based compounds have shown significant promise.

Catalysis TypeCatalyst SystemApplicationRelevant Furan Derivatives
HomogeneousRuthenium complexesC-H Diarylation, AlkylationFuran, Furfural
HeterogeneousZeolites, MOFs, Metal OxidesBiomass valorization, Amine synthesisFurfural, HMF, Glucose-derived furans

Electrocatalytic Conversions Involving Furan Compounds

Electrocatalysis offers a green and sustainable approach for chemical transformations, and furan compounds have emerged as important substrates in this field. researchgate.net The electrochemical synthesis of polysubstituted furans and the conversion of biomass-derived furans into value-added chemicals are areas of active research.

Recent studies have demonstrated the electrochemical synthesis of tri- or tetra-substituted furans through a [3+2] annulation of alkynes and β-keto compounds, using ferrocene (B1249389) as a catalyst. chemistryviews.orgacs.orgnih.govacs.orgthieme-connect.com This method is notable for its mild conditions and high atom economy, allowing for the construction of complex furan structures. chemistryviews.orgacs.orgnih.govacs.orgthieme-connect.com This approach could potentially be adapted for the synthesis of this compound or its analogues.

Furthermore, the electrocatalytic reduction of furfural, a key biomass-derived platform chemical, has been studied on various metal electrodes. osti.gov These studies show that the product distribution is highly dependent on the electrode material and reaction conditions. For instance, copper electrodes have been shown to selectively convert furfural to 2-methylfuran (B129897). osti.gov The presence of substituents on the furan ring, as in this compound, would undoubtedly influence the electrochemical behavior, potentially opening pathways to novel transformations and products. The electron-donating ethoxy group and the aromatic phenyl group would alter the electron density of the furan ring, affecting its reduction or oxidation potential and the adsorption geometry on the electrode surface.

The following table highlights key aspects of electrocatalytic conversions involving furan compounds.

Electrocatalytic ProcessKey FeaturesPotential Relevance to this compound
Synthesis of Polysubstituted Furans[3+2] annulation, mild conditions, high atom economyPotential synthetic route to the target compound and its derivatives.
Conversion of Furanic AldehydesProduct selectivity dependent on electrode materialThe substituents on the target compound would influence its electrochemical behavior and potential conversion products.

Precursor for Fine Chemical Synthesis and Specialty Materials

Furan derivatives are widely recognized as versatile precursors for the synthesis of a plethora of fine chemicals and specialty materials. scispace.comresearchgate.net The furan ring can undergo a variety of chemical transformations, including Diels-Alder reactions, ring-opening, and substitution reactions, making it a valuable synthetic intermediate.

The compound this compound possesses several reactive sites. The furan ring itself can participate in cycloaddition reactions. For instance, a gold-catalyzed reaction of 3-ethoxy-2-phenylfuran with toluene (B28343) at reflux resulted in the formation of (E)-3-Ethoxy-4-oxo-4-phenylbut-2-enal, demonstrating the reactivity of the furan ring. rsc.org This type of reactivity opens the door to the synthesis of complex acyclic structures from a furan precursor.

Moreover, substituted furans are building blocks for more complex heterocyclic systems. For example, 4-aroyl-3-alkoxy-2(5H)-furanones have been used as precursors for the preparation of the furo[3,4-b] nih.govnih.govdiazepine ring system. researchgate.net The specific substitution pattern of this compound makes it a candidate for the synthesis of novel, highly functionalized molecules with potential applications in medicinal chemistry or materials science. For example, derivatives of (5-phenylfuran-2-yl)methanamine (B3023609) have been investigated as inhibitors of human sirtuin 2, a target for various diseases. mdpi.com Similarly, 3-phenylfuran-2,5-dione and its derivatives are explored for their potential in pharmaceuticals and as building blocks for polymers. ontosight.ai

The synthesis of polysubstituted furans is an active area of research, with methods like olefin cross-metathesis and metal-free one-flask syntheses being developed to create diverse furan structures. rsc.orgpnas.org These synthetic advancements further underscore the role of substituted furans as key intermediates in organic synthesis.

Supramolecular Chemistry and Host-Guest Systems involving Furan Moieties

The ability of the furan ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in the design of supramolecular architectures and host-guest systems.

A notable example is the incorporation of furan moieties into calix nih.govpyrroles, which are macrocyclic compounds known for their anion binding capabilities. nih.gov In a comparative study, a furan-strapped calix nih.govpyrrole (B145914) was synthesized and its chloride anion affinity was evaluated. nih.gov Although it displayed a lower affinity compared to its phenyl- and pyrrole-strapped counterparts, this work demonstrates the principle of using furan units as structural components in host molecules. nih.gov The electronic properties of the furan ring can be tuned by substituents, which in turn would affect the binding properties of the macrocycle. The presence of both an electron-donating ethoxy group and a π-rich phenyl group in this compound suggests that it could be a building block for more sophisticated host systems with tailored recognition properties.

Furthermore, platinum(II)-based host-guest systems have been developed that utilize furan derivatives, indicating the compatibility of the furan moiety with coordination-driven self-assembly. acs.org The design of such systems often relies on a combination of coordination bonds and weaker interactions like π-π stacking, to which the phenyl-substituted furan ring of the target compound could contribute significantly.

Q & A

Q. What systematic approaches should be employed to analyze conflicting toxicity or stability data across literature sources?

  • Methodological Answer : Implement EFSA-guided literature searches with tailored search strings to aggregate and triage data. Use meta-analyses to identify methodological inconsistencies (e.g., solvent choice in stability assays) and validate findings via controlled replication under standardized conditions .

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